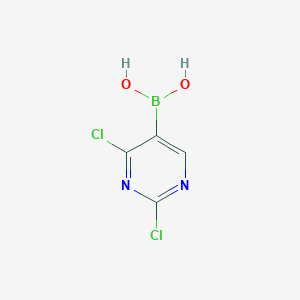

2,4-Dichloropyrimidine-5-boronic acid

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active compounds and functional materials. nih.govresearchgate.netresearchtrend.net As a core component of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA, the pyrimidine scaffold is central to the processes of life. researchgate.netresearchtrend.net This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing their broad therapeutic potential. nih.govresearchgate.net

The synthetic versatility of the pyrimidine ring allows for the introduction of diverse substituents, leading to a wide range of pharmacological activities. researchtrend.netnih.gov Consequently, pyrimidine-based compounds have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net The ability of the pyrimidine core to engage in various biological interactions, often through hydrogen bonding and by serving as a bioisostere for other aromatic systems, enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The continued exploration of pyrimidine scaffolds is a vibrant area of medicinal chemistry, promising new therapeutic agents for a multitude of diseases. nih.govresearchgate.net

Strategic Role of Boronic Acids in Cross-Coupling Methodologies

Boronic acids, characterized by the R-B(OH)₂ functional group, are indispensable reagents in modern organic synthesis. pharmiweb.comboronmolecular.comnbinno.com Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. boronmolecular.comnih.gov A key feature of boronic acids is their ability to act as Lewis acids, enabling the formation of reversible covalent complexes with various nucleophiles. pharmiweb.comboronmolecular.com

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnbinno.com This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com Beyond Suzuki coupling, boronic acids participate in other important transformations like the Chan-Lam and Liebeskind-Srogl couplings, which form carbon-heteroatom bonds. researchgate.net The versatility of boronic acids continues to drive innovation in synthetic chemistry, with ongoing research expanding their applications in areas such as materials science and chemical biology. pharmiweb.comresearchgate.net

Overview of 2,4-Dichloropyrimidine-5-boronic Acid as a Versatile Synthetic Intermediate

This compound is a bifunctional reagent that combines the structural features of a pyrimidine ring with the reactivity of both chloro and boronic acid groups. This unique combination allows for sequential and site-selective modifications, making it a highly valuable building block in organic synthesis. The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, enabling regioselective nucleophilic substitution or cross-coupling reactions. mdpi.com Typically, the chlorine at the C4 position is more susceptible to substitution than the one at the C2 position. mdpi.com

The boronic acid moiety at the C5 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents. This trifecta of reactive sites offers chemists a powerful tool to construct a diverse array of complex pyrimidine derivatives. The synthesis of this compound can be approached through various methods, often involving the borylation of a pre-functionalized di-chlorinated pyrimidine precursor.

Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Dichloropyrimidine (B19661) | 5-Bromo-2,4-dichloropyrimidine (B17362) |

| Molecular Formula | C₄H₃BCl₂N₂O₂ | C₄H₂Cl₂N₂ nih.gov | C₄HBrCl₂N₂ |

| Molecular Weight | 192.80 g/mol | 148.98 g/mol nih.gov | 227.88 g/mol |

| Appearance | White to off-white solid | White Solid chemicalbook.com | Solid |

| Melting Point | >300 °C | 57-61 °C chemicalbook.com | 29-30 °C sigmaaldrich.com |

| Boiling Point | Not available | 101 °C/23 mmHg chemicalbook.com | 99-103 °C |

| Solubility | Soluble in organic solvents like DMSO and methanol | Soluble in water (partly), methanol, chloroform, and ethyl acetate (B1210297). chemicalbook.com | No data available |

| CAS Number | 89641-18-9 | 3934-20-1 chemicalbook.com | 36082-50-5 sigmaaldrich.com |

This table is generated based on available data and may not be exhaustive.

Research Avenues and Future Directions for this compound Chemistry

The unique structural attributes of this compound open up numerous avenues for future research and application. Its role as a versatile building block is expected to expand significantly, particularly in the synthesis of novel pharmaceutical agents and functional materials.

One promising area of research involves the development of more efficient and selective methods for the sequential functionalization of the three reactive sites. This would enable the rapid generation of large and diverse libraries of pyrimidine derivatives for high-throughput screening in drug discovery programs. nih.gov For instance, the selective manipulation of the two chloro-substituents, followed by a Suzuki coupling at the boronic acid position, could lead to the synthesis of highly complex and stereochemically rich molecules. mdpi.comrsc.org

Furthermore, the incorporation of this compound into the synthesis of advanced materials is an emerging field. The pyrimidine core can impart desirable electronic and photophysical properties, while the reactive handles allow for the covalent linkage of the molecule into larger polymeric or supramolecular structures. This could lead to the development of new materials for applications in electronics, sensing, and catalysis.

The development of novel inhibitors for various enzymes and protein-protein interactions is another key future direction. nih.gov By strategically modifying the substituents on the pyrimidine ring, it is possible to fine-tune the binding affinity and selectivity of the resulting molecules for specific biological targets. The combination of the pyrimidine scaffold with a boronic acid moiety is particularly interesting, as boronic acids themselves are known to interact with the active sites of certain enzymes. nih.gov

Eigenschaften

IUPAC Name |

(2,4-dichloropyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOWKKAKGTWDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloropyrimidine 5 Boronic Acid and Its Precursors

Established Synthetic Routes to 2,4-Dichloropyrimidine-5-boronic Acid

Traditional methods for the synthesis of pyrimidine (B1678525) boronic acids rely on foundational organometallic reactions. These routes are well-documented and provide reliable access to the target compound.

Lithium-Halogen Exchange Reactions

A primary and effective method for the synthesis of pyrimidine boronic acids is through a lithium-halogen exchange reaction. chemicalbook.comresearchgate.netnumberanalytics.comnumberanalytics.comharvard.edu This reaction typically involves the treatment of a halogenated pyrimidine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate a lithiated pyrimidine species. This intermediate is then quenched with a boron electrophile, commonly triisopropyl borate (B1201080), to form the boronic acid derivative after acidic workup.

For the synthesis of this compound, the key precursor is a 5-halo-2,4-dichloropyrimidine, with 5-bromo-2,4-dichloropyrimidine (B17362) being a frequently used starting material. chemicalbook.com The reaction proceeds by dissolving 5-bromo-2,4-dichloropyrimidine in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), often mixed with toluene, and cooling the solution to -78 °C. chemicalbook.com n-Butyllithium is then added dropwise to initiate the lithium-halogen exchange. The resulting 2,4-dichloro-5-lithiopyrimidine is then reacted with triisopropyl borate. Subsequent hydrolysis with an acidic solution yields this compound. chemicalbook.com The choice of halogen at the 5-position is crucial, with iodine being more reactive than bromine, which is in turn more reactive than chlorine. numberanalytics.comnumberanalytics.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | 1. n-BuLi 2. Triisopropyl borate 3. HCl | THF/Toluene | -78 | 73.3 |

Directed Ortho-Metallation and Borylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. chemicalbook.comnih.govacs.orgharvard.eduuwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. nih.govuwindsor.ca In the context of pyrimidines, existing substituents can act as DMGs to facilitate lithiation at a specific position. For the synthesis of 5-substituted pyrimidines, alkoxy or acylamino groups at the 2- and/or 4-positions can direct lithiation to the 5-position using a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net

While direct ortho-metalation of the unsubstituted 2,4-dichloropyrimidine (B19661) at the 5-position is challenging due to the electronic nature of the ring and the reactivity of the chloro substituents, this strategy can be applied to appropriately substituted pyrimidine precursors. The resulting lithiated intermediate can then be quenched with a boronic ester precursor to introduce the boronic acid moiety.

Advanced and High-Efficiency Synthetic Approaches

To improve upon traditional methods, advanced synthetic protocols have been developed to enhance efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds and their derivatives. eurekaselect.comijpsjournal.commdpi.combohrium.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. eurekaselect.com

In the context of pyrimidine boronic acid synthesis, microwave energy can be effectively applied to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbohrium.comacs.orgorganic-chemistry.orgmdpi.com For instance, the coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids can be achieved in as little as 15 minutes at 100°C in a microwave reactor, using a low catalyst loading of Pd(PPh₃)₄. acs.orgorganic-chemistry.org This approach is particularly useful for the rapid generation of libraries of substituted pyrimidines. While this method is typically used to couple a boronic acid to the pyrimidine core, microwave-assisted Miyaura borylation of a 5-halo-2,4-dichloropyrimidine with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) represents a high-efficiency route to the corresponding boronic ester, which can then be hydrolyzed to the boronic acid.

| Reactants | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | Microwave, 100°C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 |

One-Pot Multicomponent Reactions for Pyrimidine Boronic Acids

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. acs.orgorganic-chemistry.orgacs.org These reactions are particularly valuable in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.

While a direct one-pot synthesis of this compound from simple acyclic precursors is not commonly reported, multicomponent strategies for the synthesis of highly substituted pyrimidines are well-established. acs.orgorganic-chemistry.orgacs.org For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed. acs.orgorganic-chemistry.orgacs.org Such strategies could potentially be adapted to incorporate a boronic acid functionality by using a boronic acid-containing building block in the reaction. A more direct one-pot approach could involve the synthesis of a 5-halouracil derivative followed by chlorination and subsequent in-situ borylation.

Precursors and Intermediate Synthesis for Pyrimidine Derivatives

The synthesis of this compound is heavily reliant on the availability of appropriately functionalized pyrimidine precursors.

The synthesis of 5-halo-2,4-dichloropyrimidines is a key step. For example, 5-bromo-2,4-dichloropyrimidine can be prepared from 5-bromouracil (B15302) by treatment with phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. chemicalbook.com Similarly, 5-iodouracil (B140508) can be synthesized and subsequently chlorinated to provide 2,4-dichloro-5-iodopyrimidine (B155428). nih.govnih.govsigmaaldrich.com

Another important precursor is 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be synthesized from uracil (B121893). google.com The process involves the formylation of uracil using a Vilsmeier-Haack type reaction with reagents like thionyl chloride and dimethylformamide (DMF) to produce 2,4-dihydroxy-5-pyrimidinecarbaldehyde. google.com This intermediate is then chlorinated, typically with phosphorus oxychloride, to yield 2,4-dichloro-5-pyrimidinecarbaldehyde. google.com This aldehyde can then be a versatile handle for further transformations.

Synthesis of Halogenated Pyrimidine Scaffolds

The creation of halogenated pyrimidine scaffolds is a fundamental step in the synthesis of many complex pyrimidine derivatives. These scaffolds serve as versatile intermediates for further chemical transformations, including the introduction of a boronic acid group.

A primary and widely used precursor for 2,4-dichloropyrimidines is uracil (also known as 2,4-dihydroxypyrimidine). The hydroxyl groups of uracil can be converted into chloro groups through treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com This reaction is often performed in the presence of an amine or amine hydrochloride, such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride, which can act as a catalyst and aid in the reaction. google.comjocpr.com For instance, heating uracil with POCl₃ and an amine hydrochloride effectively yields 2,4-dichloropyrimidine. google.com Another approach involves using a combination of phosphorus trichloride (B1173362) and xylene amine at elevated temperatures. chemicalbook.com

To introduce a substituent at the 5-position, a 5-substituted uracil is often used as the starting material. For example, 5-bromouracil can be converted to 5-bromo-2,4-dichloropyrimidine by reacting it with POCl₃ in the presence of N,N-dimethylaniline. jocpr.com An alternative method for preparing 2,4-dichloropyrimidine and its 5-halo derivatives involves the use of phosgene (B1210022) in conjunction with a catalyst like triphenylphosphine (B44618) oxide. patsnap.com This process can start from uracil or 5-bromouracil to yield the corresponding 2,4-dichloro- or 5-bromo-2,4-dichloropyrimidine. patsnap.com

A key intermediate for the synthesis of this compound is 2,4-dichloro-5-iodopyrimidine. synquestlabs.comsigmaaldrich.comnih.govscbt.com The introduction of the iodine atom at the 5-position is crucial as the carbon-iodine bond is more reactive than the carbon-chlorine bonds at positions 2 and 4, allowing for selective functionalization. This intermediate provides a direct handle for introducing the boronic acid group via metal-halogen exchange followed by borylation. nih.gov

| Starting Material | Reagents | Product | Reference(s) |

| Uracil | Phosphorus oxychloride (POCl₃), Triethylamine hydrochloride | 2,4-Dichloropyrimidine | google.com |

| Uracil | Phosphorus trichloride, Xylene amine | 2,4-Dichloropyrimidine | chemicalbook.com |

| 5-Bromouracil | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline | 5-Bromo-2,4-dichloropyrimidine | jocpr.com |

| 5-Bromouracil | Phosgene, Tributyl phosphine (B1218219) oxide, Butyronitrile | 5-Bromo-2,4-dichloropyrimidine | patsnap.com |

Derivatization of Uracil-5-carboxylic Acid

Another important synthetic route starts with uracil-5-carboxylic acid, a pyrimidine derivative that already possesses a functional group at the desired 5-position. ebi.ac.uk This starting material can be transformed into a highly reactive intermediate, 2,4-dichloropyrimidine-5-carboxylic acid chloride, which can then be further modified. google.com

The conversion of uracil-5-carboxylic acid to 2,4-dichloropyrimidine-5-carboxylic acid chloride is achieved through a robust chlorination process. One documented method involves reacting uracil-5-carboxylic acid with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.com Heating this mixture to reflux results in the formation of the desired acid chloride in high yield. google.com An alternative procedure uses a combination of phosphorus oxychloride, phosphorus trichloride, and gaseous chlorine. google.com The resulting 2,4-dichloropyrimidine-5-carboxylic acid chloride is a versatile intermediate. While it can be used as an acylating agent, its carboxylic acid chloride group can also be transformed into other functionalities, setting the stage for the eventual introduction of the boronic acid group.

The synthesis of various esters and amides from uracil-5-carboxylic acid has also been explored, demonstrating the versatility of the carboxyl group at the 5-position for creating a diverse range of derivatives. researchgate.net These derivatization strategies highlight the importance of uracil-5-carboxylic acid as a key building block in pyrimidine chemistry. nih.govgoogle.com

| Starting Material | Reagents | Product | Yield | Reference(s) |

| Uracil-5-carboxylic acid | Phosphorus oxychloride, Phosphorus pentachloride | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | ~96-98% | google.com |

| Uracil-5-carboxylic acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | 98% | google.com |

Chemo- and Regioselective Considerations in Synthetic Pathways

The synthesis of a multifunctional molecule like this compound requires careful control over the reactivity of different sites within the molecule. Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the control of the position of a chemical change, are paramount. mdpi.comyoutube.com

In the context of pyrimidine synthesis, the distinct reactivity of different positions on the ring (C2, C4, C5, C6) governs the synthetic strategy. For the target molecule, the key challenge is to introduce the boronic acid group specifically at the C5 position while having chloro-substituents at C2 and C4.

The synthesis of the 2,4-dichloro-5-halopyrimidine scaffold itself involves regioselectivity. The chlorination of uracil or its derivatives with reagents like POCl₃ specifically targets the hydroxyl groups at positions 2 and 4. chemicalbook.com The C5 position is less electrophilic and does not react under these conditions unless a directing group is present or a different mechanism is at play.

The most critical regioselective step is the introduction of the boronic acid moiety. This is typically achieved by using a 2,4-dichloro-5-halopyrimidine, such as 2,4-dichloro-5-iodopyrimidine, as a precursor. synquestlabs.comsigmaaldrich.com The carbon-iodine bond at the C5 position is significantly weaker and more susceptible to metal-halogen exchange than the carbon-chlorine bonds at C2 and C4. This difference in reactivity allows for a highly regioselective reaction. Treatment of 2,4-dichloro-5-iodopyrimidine with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures preferentially forms a lithiated pyrimidine intermediate at the 5-position. nih.gov This lithiated species can then be trapped with a boron electrophile, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. nih.govacs.org Subsequent hydrolysis of the boronate ester yields the final this compound.

Chemoselectivity is also crucial. The organolithium reagent must selectively react with the C-I bond without attacking the C-Cl bonds or other parts of the molecule. The low reaction temperatures (e.g., -78 °C or lower) are essential to ensure this selectivity and prevent side reactions. acs.org The choice of reagents and reaction conditions is therefore critical to navigate the complex reactivity of the pyrimidine scaffold and achieve the desired product with high purity and yield. rsc.org The different reactivities of the two chlorine atoms at positions 2 and 4 also play a role in subsequent reactions, where one might be substituted preferentially over the other, further highlighting the importance of regioselective control in pyrimidine chemistry. nih.gov

Reactivity and Transformational Chemistry of 2,4 Dichloropyrimidine 5 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for the formation of carbon-carbon bonds. For substrates like 2,4-Dichloropyrimidine-5-boronic acid, these reactions allow for the sequential and regioselective introduction of aryl, heteroaryl, and other organic fragments, enabling the construction of complex molecular architectures. The electron-deficient nature of the pyrimidine (B1678525) ring renders the C-Cl bonds significantly more reactive towards oxidative addition by palladium catalysts compared to analogous bonds on benzene (B151609) rings. mdpi.comacs.org

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. mdpi.comyoutube.com In the context of 2,4-dichloropyrimidine (B19661) derivatives, this reaction provides a direct pathway to mono- or di-substituted pyrimidines. mdpi.com The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

A critical aspect of the chemistry of 2,4-dichloropyrimidines is the regioselectivity of the coupling reaction. For the parent 2,4-dichloropyrimidine, the initial cross-coupling reaction shows a strong preference for the C-4 position. mdpi.comstackexchange.com This selectivity is attributed to the greater electrophilicity and favorability for oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.com The general order of reactivity for halides on the pyrimidine ring is C-4 > C-2 >> C-5. acs.org

However, the presence of a substituent at the C-5 position can dramatically alter this intrinsic reactivity pattern. For this compound, the boronic acid group introduces significant steric hindrance in the vicinity of the C-4 position. Research on analogous systems has shown that alkyl, ether, or thioether substituents at C-5 can disfavor Suzuki-Miyaura coupling at C-4, leading to a reversal of selectivity where the reaction occurs preferentially at the C-2 position. rsc.org This change is primarily ascribed to steric impediment, which makes the approach of the bulky palladium catalyst to the C-4 position more difficult than to the less-hindered C-2 position. mdpi.comrsc.org Computational studies on related substituted dichloropyrimidines have also confirmed that both steric and electronic effects of substituents can sensitively influence the regioselectivity of substitution. wuxiapptec.com

The choice of the palladium catalyst and its associated ligands is paramount in determining the efficiency and outcome of the Suzuki-Miyaura coupling. A variety of catalyst systems have been successfully employed for the coupling of dichloropyrimidines.

Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], which is effective for a range of aryl and heteroaryl boronic acids. mdpi.comresearchgate.net Other standard catalyst precursors like palladium(II) acetate (B1210297) [Pd(OAc)₂] or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] in combination with phosphine (B1218219) ligands are also frequently utilized. mdpi.com

The development of advanced catalyst systems has focused on the use of sterically hindered and electron-rich phosphine ligands. These ligands, such as Buchwald's dialkylbiphenylphosphines (e.g., SPhos), can promote the formation of highly active, monoligated palladium(0) species that facilitate challenging cross-couplings, including those involving less reactive aryl chlorides. nih.gov For dihaloheteroarenes, N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to provide exceptional control over regioselectivity, promoting C-4 selective Suzuki, Kumada, and Negishi couplings on substituted 2,4-dichloropyridines, a close analogue of the pyrimidine system. nih.gov The use of such sterically demanding ligands can override the intrinsic electronic preferences of the substrate, highlighting the power of ligand design in controlling reaction outcomes. nih.gov

| Catalyst / Precursor | Ligand | Substrate Type | Key Observation | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integral) | 2,4-Dichloropyrimidine | Standard, effective catalyst for mono- and diarylation. | researchgate.netthieme-connect.com |

| Pd(OAc)₂ | PPh₃ | 2,4-Dichloropyrimidine | Screened but sometimes less effective than pre-formed Pd(0) complexes. | mdpi.com |

| Pd(dppf)Cl₂·CH₂Cl₂ | dppf (integral) | 2,4-Dichloropyrimidine | Effective due to wide bite angle, promoting reductive elimination. | mdpi.com |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | SIPr | 2,4-Dichloropyridine (B17371) | Promotes unconventional C-4 selectivity through ligand control. | nih.gov |

| Y₃Pd₂ (Intermetallic) | None (Heterogeneous) | Aryl Halides | High activity and stability due to negatively charged Pd species. | nih.govresearchgate.net |

The yield and selectivity of Suzuki-Miyaura couplings are highly dependent on the reaction parameters. Systematic screening of these conditions is often necessary to achieve optimal results.

Solvent: The choice of solvent is critical. While polar aprotic solvents like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF), often mixed with water, are standard, studies have shown that alcoholic solvent mixtures (e.g., ethanol/toluene/water) can lead to greater reactivity at lower temperatures for the coupling of 2,4-dichloropyrimidine. thieme-connect.comnih.gov For microwave-assisted reactions, 1,4-dioxane/water mixtures have proven highly effective. mdpi.com

Base: An inorganic base is required to activate the boronic acid for the transmetalation step. Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are the most commonly used and effective bases for these couplings. mdpi.comthieme-connect.com The choice of base can influence reaction rates and the suppression of side reactions like protodeboronation.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. The use of microwave irradiation has become a popular technique for accelerating these reactions, often reducing reaction times from many hours to as little as 15 minutes and allowing for lower catalyst loadings. mdpi.combohrium.com For instance, a study on the coupling of 2,4-dichloropyrimidine with phenylboronic acid found 100 °C under microwave conditions to be optimal, as higher temperatures led to the formation of the diarylated side product. mdpi.com

| Solvent System | Base | Catalyst | Temperature/Method | Key Outcome on 2,4-Dichloropyrimidine | Reference |

|---|---|---|---|---|---|

| Toluene/Ethanol/Water | K₂CO₃ | Pd(PPh₃)₄ | 55 °C | Successful regioselective C-4 mono-coupling. | thieme-connect.comnih.gov |

| 1,4-Dioxane | K₂CO₃ | Pd(PPh₃)₄ | 100 °C | Highest yield (71%) among conventional solvents screened. | mdpi.com |

| 1,4-Dioxane/Water (1:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 °C / Microwave | Optimal for rapid C-4 coupling (15 min). | mdpi.com |

| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 70-80 °C | Effective for coupling on a C5-substituted dichloropyrimidine. | mdpi.com |

The differential reactivity of the C-4 and C-2 positions on the 2,4-dichloropyrimidine core allows for the synthesis of unsymmetrical 2,4-diarylpyrimidines through sequential or one-pot double Suzuki coupling strategies. thieme-connect.comnih.gov In a typical one-pot procedure using the parent 2,4-dichloropyrimidine, the first coupling with one equivalent of a boronic acid is performed under milder conditions (e.g., 55 °C) to selectively form the 4-aryl-2-chloropyrimidine intermediate. nih.gov Subsequently, a second boronic acid and additional catalyst are added, and the temperature is elevated (e.g., to 90 °C) to drive the second coupling at the less reactive C-2 position. thieme-connect.comnih.gov This approach enables the efficient and rapid construction of diverse 2,4-diarylpyrimidine libraries from a common starting material. nih.gov

For this compound, a similar strategy could be envisioned. However, given the expected reversal of regioselectivity, the first coupling would likely occur at the C-2 position. A subsequent, more forceful coupling could then be attempted at the sterically hindered C-4 position. An alternative and powerful strategy involves the initial Suzuki couplings at the C-2 and C-4 positions, leaving the C-5 boronic acid intact for a final, third coupling reaction to generate a tri-substituted pyrimidine.

While the Suzuki-Miyaura reaction is highly versatile, other palladium-catalyzed cross-coupling reactions offer complementary reactivity, particularly for coupling partners that are incompatible with boronic acids.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (R-MgX) as the organometallic partner. organic-chemistry.orgwikipedia.org It was one of the first cross-coupling reactions developed and is effective for creating C-C bonds using nickel or palladium catalysts. wikipedia.orgslideshare.net This method can be advantageous for introducing alkyl groups. Research on 2,4-dichloropyridine has shown that a Pd/IPr catalyst system can effectively promote C-4 selective Kumada coupling, enabling the installation of alkyl and heteroaryl groups that are challenging to introduce via Suzuki reactions. nih.gov

Negishi Coupling: The Negishi coupling employs an organozinc reagent (R-ZnX) and is known for its high reactivity and broad scope. nih.gov Like the Kumada coupling, it is a powerful method for C-C bond formation and can be used to couple alkyl, vinyl, and aryl groups. The same Pd/IPr catalyst system that is effective for Kumada couplings on dihalopyridines also works well for Negishi reactions, allowing for the C-4 selective introduction of various groups onto the heterocyclic core. nih.gov These related reactions expand the synthetic utility of this compound, providing alternative pathways to functionalized pyrimidines that may not be accessible through Suzuki-Miyaura chemistry alone.

Suzuki-Miyaura Cross-Coupling Reactions with Aryl and Heteroaryl Halides

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine ring in this compound is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C4 positions serve as leaving groups, but their reactivity is not identical, leading to regioselective transformations. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is favored at the C4 position. wuxiapptec.comstackexchange.com This preference is attributed to the electronic properties of the heterocyclic system, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 carbon compared to the C2 carbon, making it more electrophilic. stackexchange.com

Regioselective Amination of Dichloropyrimidine Systems

The amination of 2,4-dichloropyrimidine systems is a cornerstone reaction in the synthesis of various biologically active molecules. The regioselectivity of this reaction is highly sensitive to the reaction conditions and the nature of the substituents on the pyrimidine ring. wuxiapptec.com

Typically, for 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the C5 position, such as the boronic acid group in the title compound, SNAr reactions with amine nucleophiles show a strong preference for substitution at the C4 position. nih.govresearchgate.net However, this selectivity can be inverted. The use of tertiary amine nucleophiles can lead to excellent C2 selectivity, followed by an in-situ N-dealkylation to yield a product that corresponds to a formal reaction with a secondary amine at the C2 position. nih.gov Furthermore, palladium-catalyzed amination protocols have been developed to achieve high regioselectivity. For instance, reactions of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, using LiHMDS as a base and a palladium catalyst, strongly favor the formation of the C4-substituted product. researchgate.net

Conversely, achieving C2 selectivity can be accomplished under specific conditions. For example, using 5-trimethylsilyl-2,4-dichloropyrimidine as a starting material allows for regioselective amination at the C2 position with more nucleophilic dialkylamines under non-catalyzed SNAr conditions. nih.gov

| Substituent at C5 | Amine Nucleophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (e.g., -B(OH)₂) | Primary/Secondary Amine | Standard SNAr | C4-Substitution | nih.govresearchgate.net |

| Electron-Withdrawing Group (e.g., -B(OH)₂) | Tertiary Amine | Standard SNAr, in-situ dealkylation | C2-Substitution | nih.gov |

| -H (with C6-Aryl group) | Aliphatic Secondary Amine | Pd-catalysis, LiHMDS | C4-Substitution | researchgate.net |

| -Si(CH₃)₃ | Dialkylamine | Non-catalyzed SNAr | C2-Substitution | nih.gov |

Reactivity with Oxygen and Sulfur Nucleophiles

Similar to amines, oxygen and sulfur nucleophiles exhibit distinct reactivity and regioselectivity with dichloropyrimidine systems. The outcome of these reactions is often dictated by the nature of the nucleophile and the specific substituents on the pyrimidine ring. wuxiapptec.com

For certain substituted pyrimidines, such as 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy in regioselectivity is observed. While amines react at the C4 position, harder nucleophiles like alkoxides (oxygen nucleophiles) show exclusive selectivity for the C2 position, even at very low temperatures (-78°C). wuxiapptec.com This C2 selectivity with alkoxides is rationalized by the formation of a hydrogen bond complex between the incoming nucleophile and a suitable group on the pyrimidine ring, which directs the attack to the adjacent C2 position. wuxiapptec.com

Sulfur nucleophiles, known for their high nucleophilicity, also readily participate in SNAr reactions with dichloropyrimidines. libretexts.org The introduction of a thiomethoxy group at the C4 position by reacting with a sulfur nucleophile can be used strategically. For instance, converting a 2,4-dichloropyrimidine to a 2-chloro-4-thiomethoxypyrimidine can facilitate subsequent reactions, such as a highly selective amination at the C2 position. nih.gov

| Pyrimidine Substrate | Nucleophile | Major Product | Key Factor | Reference |

|---|---|---|---|---|

| 2-MeSO₂-4-chloropyrimidine | Alkoxide (e.g., RO⁻) | C2-Substitution | Hydrogen bonding directs nucleophile to C2 | wuxiapptec.com |

| 2,4-Dichloropyrimidine | Thiolate (e.g., MeS⁻) | C4-Substitution (to form 2-chloro-4-thiomethoxypyrimidine) | Strategic installation for subsequent C2-functionalization | nih.gov |

Influence of Substituents on SNAr Pathways

Substituents on the pyrimidine ring exert a profound influence on the regioselectivity of SNAr reactions through a combination of electronic and steric effects. wuxiapptec.com The presence of an electron-withdrawing group (EWG) or an electron-donating group (EDG) at positions C5 or C6 can alter the electronic distribution within the ring, thereby changing the preferred site of nucleophilic attack. wuxiapptec.com

For 2,4-dichloropyrimidines, the general C4 selectivity can be reversed by placing a strong electron-donating group, such as an amino (-NHMe) or methoxy (B1213986) (-OMe) group, at the C6 position. wuxiapptec.com Quantum mechanics (QM) analyses show that these EDGs alter the distribution of the LUMO, making the LUMO lobes at C2 and C4 more similar in size, which leads to preferential reaction at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing substituent at C5 generally enhances the inherent preference for C4 substitution. nih.gov Steric hindrance from a bulky substituent at the C5 position can also influence the C4/C2 selectivity by impeding the approach of the nucleophile to the C4 position. wuxiapptec.com

Derivatization and Functionalization of the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can undergo various transformations, significantly expanding the synthetic utility of this compound.

Formation of Boronic Esters (e.g., Pinacol (B44631) Esters) for Enhanced Reactivity or Stability

Boronic acids are stable, generally non-toxic compounds, but their high polarity can present challenges in handling and purification. researchgate.netnih.gov They also have a tendency to form oligomeric anhydrides, particularly cyclic trimers known as boroxines. sciforum.net To overcome these issues, boronic acids are frequently converted into boronic esters. Pinacol esters are the most common and widely used boronic acid surrogates in organic synthesis. researchgate.net

The formation of a pinacol ester from this compound can be achieved by reacting it with pinacol. sciforum.netcymitquimica.com This esterification is an equilibrium process that is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus or dehydrating agents like molecular sieves. sciforum.net The resulting this compound pinacol ester is less polar and easier to handle than the parent boronic acid, while retaining the ability to participate in key reactions like the Suzuki-Miyaura cross-coupling. researchgate.netsciforum.net

| Method | Reagents | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Azeotropic Distillation | Boronic Acid, Diol (e.g., Pinacol), Toluene | Reflux with Dean-Stark trap | Efficient water removal | sciforum.net |

| Dehydrating Agent | Boronic Acid, Diol, Toluene/THF | Room temperature or reflux with molecular sieves, CaH₂, or MgSO₄ | Milder conditions, suitable for heat-sensitive substrates | sciforum.net |

Post-Coupling Functionalization of Boronates

The true synthetic power of the boronate functionality is realized in its ability to be transformed after an initial coupling reaction. Once the pyrimidine core has been modified via SNAr reactions, the boronic ester can be utilized in a subsequent cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce an aryl or heteroaryl group at the C5 position. mdpi.com

Furthermore, the boronate moiety itself can be part of more complex, multi-component reactions. For example, vinyl boronate complexes can undergo a three-component coupling with a carbon nucleophile and an electrophile. rsc.org This type of "conjunctive functionalization" allows for the rapid assembly of complex, multifunctionalized products from simple starting materials. While not directly demonstrated on the title compound, these principles highlight the potential for advanced, post-coupling transformations of the boronate group, enabling the construction of diverse and complex molecular architectures. rsc.orgacs.org

Mechanistic Insights and Computational Studies of Reactions Involving 2,4 Dichloropyrimidine 5 Boronic Acid

Elucidation of Suzuki-Miyaura Coupling Mechanisms

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsemanticscholar.org The cycle is initiated by the active Pd(0) species, which is typically formed in situ from a palladium precatalyst. semanticscholar.orgmdpi.com

The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium catalyst into a carbon-halogen bond of the pyrimidine (B1678525) ring. libretexts.orgmdpi.com In this process, the Pd(0) center inserts into the C-Cl bond, forming a new organopalladium(II) complex. semanticscholar.orgmdpi.com For 2,4-dichloropyrimidines, there is a distinct preference for oxidative addition to occur at the C4-Cl bond over the C2-Cl bond. mdpi.comresearchgate.net This regioselectivity is attributed to the greater electrophilicity and inherent reactivity of the C4 position in the electron-deficient pyrimidine system. mdpi.comrsc.orgguidechem.com

The relative reactivity of aryl halides in this step typically follows the order I > OTf > Br > Cl, making the coupling of aryl chlorides like 2,4-dichloropyrimidine (B19661) challenging. libretexts.org Mechanistic studies indicate that the oxidative addition can proceed via an S_N2-type mechanism, which involves the inversion of stereochemical configuration at an alkyl halide carbon. libretexts.org Following the initial formation of a cis-isomer, the resulting Pd(II) complex may undergo isomerization to a more stable trans-isomer through several concurrent pathways. libretexts.org

Following oxidative addition, the transmetalation step occurs. The mechanism of this step has been a subject of significant investigation, with two primary pathways proposed. nih.gov

Path A (Boronate Pathway): The base reacts with the organoboron compound (e.g., a partner boronic acid) to form a more nucleophilic boronate species. This boronate then attacks the arylpalladium(II) halide complex, transferring the organic group from boron to palladium. nih.gov

Path B (Hydroxo Pathway): The base reacts with the arylpalladium(II) halide complex to form a more nucleophilic arylpalladium(II) hydroxo complex. This complex then reacts with the neutral boronic acid. nih.gov

Systematic studies comparing the rates of these stoichiometric reactions suggest that for Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the reaction between an arylpalladium hydroxo complex and the neutral boronic acid (Path B) is the kinetically favored pathway for transmetalation. nih.gov During this step, an oxygen-containing nucleophile replaces the halide on the palladium center, which is followed by the transfer of the aryl group from the boron atom to create a new diorganopalladium(II) intermediate. semanticscholar.orgmdpi.com

The final step of the cycle is reductive elimination. In this intramolecular process, the two organic groups on the palladium(II) center are coupled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst. libretexts.orgsemanticscholar.orgmdpi.com Kinetic and deuterium-labeling studies have confirmed that this step proceeds intramolecularly from a cis-diorganopalladium(II) complex. libretexts.org If the intermediate is in a trans configuration, it must first isomerize to the cis form before reductive elimination can occur. libretexts.org

Site-Selectivity Control and Mechanistic Rationale

Controlling the site of reaction (C2 vs. C4) in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines is a significant synthetic challenge. The inherent electronic properties of the substrate favor reaction at C4, but this selectivity can be modulated or even inverted by carefully selecting the catalyst, solvent, and other reaction conditions. mdpi.comguidechem.com

The ligands coordinated to the palladium center play a crucial role in determining the regioselectivity of the coupling reaction. The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination.

Sterically hindered, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biarylphosphines (e.g., SPhos, XPhos), are highly effective for coupling challenging substrates like aryl chlorides. rsc.org These bulky ligands tend to form monoligated, 12-electron palladium complexes that accelerate key steps in the catalytic cycle. rsc.orgnih.gov In some cases, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional site-selectivity in related dihalopyridine systems, promoting reaction at the C4 position with high selectivity. nih.gov

Conversely, the choice of ligand can also direct selectivity in nucleophilic aromatic substitution (S_NAr) reactions. While S_NAr aminations of 2,4-dichloropyrimidines are often only moderately selective for the C4 position, palladium-catalyzed aminations using bidentate phosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) can provide exceptional selectivity (>99:1) for the C4-isomer. acs.org Furthermore, ligands with a wide bite angle, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), are known to facilitate highly effective reductive elimination. semanticscholar.orgmdpi.com

| Ligand Type | Example Ligand | Observed Effect on Selectivity/Reactivity | Reference |

|---|---|---|---|

| Sterically Hindered NHC | SIPr | Promotes C4-selective cross-coupling in 2,4-dichloropyridines. | nih.gov |

| Bidentate Phenylphosphine | dppb | Enables highly C4-regioselective amination reactions. | acs.org |

| Ferrocene-Based Bidentate Phosphine | dppf | Leads to higher yields, potentially by promoting effective reductive elimination. | semanticscholar.orgmdpi.com |

| Bulky Alkylphosphines | P(tBu)₃, Ad₂PⁿBu | Effective for coupling electron-rich aryl chlorides and can favor exhaustive coupling. | rsc.orgnih.gov |

The reaction environment, including the solvent and base, has a profound impact on both the yield and regioselectivity of Suzuki-Miyaura couplings involving 2,4-dichloropyrimidines. mdpi.comguidechem.com The choice of solvent can be critical to the success of a reaction sequence, with studies showing that alcoholic solvent mixtures can afford much greater reactivity at lower temperatures compared to polar aprotic solvents. researchgate.net

A systematic screening of solvents for the model reaction between 2,4-dichloropyrimidine and phenylboronic acid using Pd(PPh₃)₄ as the catalyst demonstrated this effect. While many common solvents gave low to moderate yields, a mixture of 1,4-dioxane (B91453) and water under microwave irradiation proved highly effective, leading to good yields with very low catalyst loading and short reaction times. mdpi.com

| Entry | Solvent | Base | Yield (%) of C4-Product | Reference |

|---|---|---|---|---|

| 1 | H₂O | K₂CO₃ | <1 | semanticscholar.orgmdpi.com |

| 2 | MeOH | K₂CO₃ | <1 | semanticscholar.orgmdpi.com |

| 3 | THF | K₂CO₃ | <1 | semanticscholar.orgmdpi.com |

| 4 | DMF | K₂CO₃ | <1 | semanticscholar.orgmdpi.com |

| 5 | 1,4-dioxane | K₂CO₃ | 14 | semanticscholar.orgmdpi.com |

| 6 | Isopropanol | K₂CO₃ | <1 | semanticscholar.orgmdpi.com |

| 7 | Ethylene Glycol | K₂CO₃ | 24 | semanticscholar.orgmdpi.com |

| 8 | 1,4-dioxane/H₂O (4:1) | K₂CO₃ | 62 | semanticscholar.orgmdpi.com |

Table based on initial screening at 100 °C for 1 hour. semanticscholar.orgmdpi.com

The choice of base and counterion can also be decisive. In studies on the exhaustive alkylation of dichloropyridines, lithium alkoxides like LiOᵗBu were uniquely effective in promoting the desired double coupling over selective monocoupling, an effect attributed to differences in nucleophilicity. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for rationalizing and predicting the outcomes of complex catalytic reactions. mdpi.com These studies provide deep mechanistic insights by calculating the structures and relative energies of reactants, intermediates, transition states, and products. researchgate.netmit.edu

For substituted pyrimidines, DFT calculations can model the alternative oxidative addition pathways to the C2 and C4 positions, allowing for a comparison of their activation energy barriers. mdpi.com Such calculations have been used to explain the high C2 regioselectivity in the S_NAr reaction of a related 2-MeSO₂-4-chloropyrimidine, where the energy barrier for C4 attack was calculated to be significantly higher than for C2 attack. wuxiapptec.com

The analysis of frontier molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), can also predict regioselectivity. For 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C4 position, which is consistent with the experimentally observed preference for nucleophilic attack and oxidative addition at this site. wuxiapptec.com DFT modeling can also elucidate the entire catalytic cycle. For example, in a study on the Suzuki-Miyaura reactions of 4,5-dibromopyridazinone, DFT was used to model the carbopalladated intermediates formed after oxidative addition and their subsequent conversion via different transmetalation pathways, providing a rationale for unexpected hydrodebromination side reactions. mdpi.com These computational approaches allow chemists to evaluate the subtle electronic and steric factors that govern reactivity and selectivity in a quantitative manner. wuxiapptec.com

Mechanistic Aspects of Nucleophilic Aromatic Substitution on Dichloropyrimidines

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is a subject of considerable interest in synthetic chemistry, as it dictates the outcome of reactions used to build complex molecular architectures. The substitution pattern is highly sensitive to the electronic nature of substituents on the pyrimidine ring, as well as the character of the incoming nucleophile. Computational studies, particularly those employing quantum mechanics (QM) and Density Functional Theory (DFT), have been instrumental in elucidating the underlying mechanistic principles governing this selectivity.

A foundational principle in the SNAr reactions of 2,4-dichloropyrimidines is the general preference for substitution at the C-4 position. wuxiapptec.com This preference is attributed to the electronic distribution within the pyrimidine ring. However, this selectivity is not absolute and can be significantly influenced by substituents at other positions on the ring. wuxiapptec.comacs.org For instance, the presence of an electron-withdrawing group at the C-5 position is known to enhance the inherent selectivity for the C-4 position. acs.orgnih.gov Conversely, an electron-donating group at the C-6 position can lead to a reversal of this selectivity, favoring substitution at the C-2 position. wuxiapptec.com

In the context of 2,4-dichloropyrimidine-5-boronic acid, the boronic acid group is anticipated to act as an electron-withdrawing substituent. This electronic effect would be expected to further activate the C-4 position towards nucleophilic attack, thus favoring the formation of the C-4 substituted product. While direct experimental or computational studies on the SNAr of this compound are not extensively documented in the reviewed literature, the established principles for other 5-substituted dichloropyrimidines provide a strong basis for predicting its reactivity.

Computational models offer a powerful tool for predicting and rationalizing the regioselectivity of these reactions. wuxiapptec.com The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and the subsequent LUMO+1 can provide insights into the most electrophilic sites of the molecule, which are prone to nucleophilic attack. wuxiapptec.com For the unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, which aligns with the observed C-4 selectivity. wuxiapptec.com

Furthermore, the calculation of transition state (TS) energies for the nucleophilic attack at both the C-2 and C-4 positions offers a more quantitative prediction of the reaction outcome. wuxiapptec.com A lower transition state energy for attack at a particular position indicates a more favorable reaction pathway. For example, in the case of 2,4-dichloropyrimidine with an electron-donating NHMe group at the C-6 position, computational analysis reveals that the transition state for C-2 substitution is lower in energy than that for C-4 substitution, correctly predicting the observed C-2 selectivity. wuxiapptec.com

The nature of the nucleophile also plays a crucial role in determining the regioselectivity. acs.orgnih.gov Studies on 5-substituted-2,4-dichloropyrimidines have shown that while many nucleophiles follow the predicted electronic preference, certain nucleophiles can exhibit different behavior. For instance, tertiary amines have been reported to show excellent C-2 selectivity in the SNAr reaction of 2,4-dichloropyrimidines that are substituted with an electron-withdrawing group at the C-5 position. acs.orgnih.gov This highlights the intricate interplay of substrate electronics, nucleophile character, and reaction conditions in dictating the final product distribution.

Interactive Table: Calculated Relative Transition State Energies for SNAr on Substituted 2,4-Dichloropyrimidines.

| C-6 Substituent | Relative Energy of C-4 TS (kcal/mol) | Predicted Selectivity |

| H | Lower than C-2 | C-4 |

| OMe | Higher than C-2 | C-2 |

| NHMe | 1.00 higher than C-2 | C-2 |

This table is generated based on data from computational studies on analogous compounds to illustrate the principles of transition state energy analysis in predicting regioselectivity. wuxiapptec.com

Applications of 2,4 Dichloropyrimidine 5 Boronic Acid in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of reactive sites on the 2,4-dichloropyrimidine-5-boronic acid molecule makes it an ideal starting material for constructing intricate organic structures. The chlorine atoms can be selectively displaced by various nucleophiles, and the boronic acid moiety is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This dual reactivity allows for the stepwise and controlled introduction of different functional groups, leading to a diverse array of complex molecules.

The pyrimidine (B1678525) scaffold is a fundamental component of many biologically active compounds and approved drugs. nih.govmdpi.com this compound serves as a key precursor for a wide range of substituted pyrimidine derivatives. The differential reactivity of the two chlorine atoms, with the C4 position being generally more reactive towards nucleophilic substitution than the C2 position, allows for regioselective functionalization. mdpi.comacs.org

Subsequent Suzuki-Miyaura coupling reactions at the C5 position, utilizing the boronic acid group, enable the introduction of various aryl or heteroaryl substituents. mdpi.com This methodology has been employed to synthesize a variety of substituted pyrimidines with potential applications in medicinal chemistry and materials science. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to be an efficient method for creating C4-substituted pyrimidines. mdpi.com

| Starting Material | Reaction Type | Resulting Derivative Class | Key Features |

|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | Nucleophilic Aromatic Substitution (SNAr) | Mono- and Di-substituted Pyrimidines | Regioselective substitution at C4 followed by C2. mdpi.comacs.org |

| 5-Bromo-2,4-dichloropyrimidine (B17362) | Suzuki-Miyaura Coupling | 5-Aryl-2,4-disubstituted Pyrimidines | Introduction of aryl groups at the C5 position. uni-saarland.de |

| 2,4,6-Trichloropyrimidine | Suzuki Coupling | 6-Aryl-2,4-dichloropyrimidines | Selective arylation at the C6 position. acs.org |

The reactivity of this compound also lends itself to the construction of more complex fused heterocyclic systems. These structures, where a pyrimidine ring is fused to another heterocyclic ring, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. rsc.org For example, pyrazolo[1,5-a]pyrimidines, which are a class of fused heterocyclic compounds, have been identified as potent protein kinase inhibitors. rsc.org

The synthesis of such systems can be achieved through multi-step sequences that utilize the various reactive sites on the this compound scaffold. Intramolecular cyclization reactions of appropriately substituted pyrimidine derivatives, derived from the starting boronic acid, can lead to the formation of these fused ring systems.

The preparation of pyrimidines bearing multiple aryl substituents is readily achievable using this compound and its derivatives. Sequential, regioselective cross-coupling reactions are a powerful strategy for this purpose. nih.gov An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, enabling the efficient synthesis of diarylated pyrimidines. nih.gov

This methodology allows for the introduction of two different aryl groups at the C2 and C4 positions. Furthermore, the presence of the boronic acid at the C5 position provides a third site for arylation via another Suzuki coupling. This stepwise approach offers a high degree of control over the final structure, allowing for the synthesis of a wide variety of tri-arylated pyrimidines. These multi-arylated systems are valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and as complex ligands in coordination chemistry.

Synthetic Intermediates in Medicinal Chemistry Research

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically used drugs, particularly in oncology. nih.govnih.gov this compound is a valuable intermediate in this field, providing a versatile platform for the synthesis of novel drug candidates.

Protein kinases are a major class of drug targets, and pyrimidine-based molecules have been successfully developed as kinase inhibitors. nih.govrsc.orgnih.gov The pyrimidine ring can mimic the purine (B94841) core of ATP, the natural substrate for kinases, and can form key hydrogen bonding interactions within the ATP-binding site of these enzymes. nih.gov

This compound is an ideal starting material for the synthesis of kinase inhibitors. Its dichlorinated pyrimidine core can be functionalized with various amine groups to create 2,4-diaminopyrimidine (B92962) structures, a common feature in many kinase inhibitors. nih.govnih.gov The boronic acid functionality allows for the introduction of further diversity, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. For example, 2,4-dianilinopyrimidine derivatives have been investigated as inhibitors of several Plasmodium falciparum kinases, the causative agent of malaria. nih.gov

| Target Class | Role of Pyrimidine Scaffold | Example Target | Reference |

|---|---|---|---|

| Protein Kinases | ATP-competitive inhibition, hinge-binding interactions. nih.gov | Aurora Kinases, Polo-like Kinases nih.gov | nih.gov |

| EGFR Tyrosine Kinase | Overcoming drug resistance mutations. nih.gov | EGFRC797S | nih.gov |

| PIM-1 Kinase | Anticancer agent development. rsc.org | PIM-1 | rsc.org |

| Src Kinase | Inhibition of cancer-related signaling pathways. nih.gov | Src | nih.gov |

Beyond kinase inhibitors, the pyrimidine scaffold derived from this compound is utilized in the development of a broad range of other bioactive compounds. mdpi.combenthamscience.com The versatility of the pyrimidine ring allows it to be incorporated into molecules targeting a wide array of biological systems. mdpi.comnih.gov

Researchers have synthesized pyrimidine derivatives with activities against various central nervous system (CNS) disorders, as antimicrobial agents, and as antiviral compounds. mdpi.comnih.gov The ability to readily modify the pyrimidine core at multiple positions using this compound as a starting point is crucial for generating libraries of compounds for high-throughput screening and for optimizing the pharmacological properties of lead compounds. The pyrimidine scaffold is not only valued for its biological activity but also for its ability to serve as a bioisostere for other aromatic systems, sometimes leading to improved medicinal chemistry properties. mdpi.com

Building Blocks for Agrochemical Research

The pyrimidine core is a recurring motif in a multitude of biologically active compounds, including those with significant applications in agrochemical research. The compound 2,4-dichloropyrimidine, a structural precursor to this compound, is recognized as a valuable intermediate in the synthesis of highly effective pesticides and pharmaceuticals. google.com The dichloro-substituted pyrimidine ring offers multiple reactive sites that allow for the systematic construction of complex molecular architectures.

Specifically, the 2,4-dichloropyrimidine scaffold has been instrumental in the development of diaminopyrimidine-based antimalarial agents, such as P218. nih.gov Research in this area has demonstrated that the chlorine atoms on the pyrimidine ring can be selectively substituted to build up the final molecule, highlighting the modular nature of this synthetic approach. nih.gov

The introduction of a boronic acid group at the 5-position of the 2,4-dichloropyrimidine ring, creating this compound, further enhances its utility as a building block. Boronic acids are exceptionally versatile functional groups in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This functionality provides a powerful tool for chemists to introduce a wide variety of organic substituents onto the pyrimidine core, thereby enabling the rapid generation of diverse chemical libraries for screening and optimization of agrochemical properties. The combination of the reactive chloro groups and the versatile boronic acid handle makes this compound a highly valuable, albeit specialized, starting material for the synthesis of new agrochemical candidates.

Contributions to Materials Science

The unique electronic and structural characteristics of the this compound moiety make it a compelling building block for the design and synthesis of novel organic materials with advanced functionalities.

Development of Advanced Polymers and Organic Frameworks

Boronic acids have been foundational in the development of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov The first COFs were synthesized through the self-condensation of boronic acid derivatives, forming robust networks linked by boroxine (B1236090) or boronate ester bonds. nih.gov These materials are of interest for applications in gas storage, catalysis, and electronics. The structure of this compound offers the potential for its incorporation into such frameworks, where the boronic acid group can form the porous network, while the dichloropyrimidine unit can impart specific electronic properties or serve as a point for further functionalization.

Synthesis of Fluorescent Probes and Sensors

Boronic acid-based fluorescent sensors are a significant area of research, primarily due to the ability of the boronic acid group to reversibly bind with cis-1,2- and 1,3-diols, which are common structural motifs in carbohydrates and other biologically important molecules. nih.govrsc.org This binding event can modulate the photophysical properties of a fluorophore, leading to a detectable change in fluorescence. rsc.org The mechanism often involves a photoinduced electron transfer (PET) or an intramolecular charge transfer (ICT) process, where the boronic acid acts as an electron-withdrawing group whose character is altered upon binding to a diol. nih.gov

The this compound scaffold is well-suited for the design of such sensors. The dichloropyrimidine ring system can be integrated into a larger fluorescent molecule, while the boronic acid serves as the recognition site. Pyrimidine-based boron complexes have been shown to exhibit interesting photophysical properties, making them promising candidates for fluorescent applications. nih.gov The electron-deficient nature of the pyrimidine ring can be tuned through substitution at the chloro positions to optimize the sensor's fluorescence response.

Below is a table showcasing the photophysical properties of a related pyrimidine-based boron complex, illustrating the potential of this class of compounds in fluorescent applications.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Pyrimidine-Boron Complex 1c | 378 | 572 | 0.53 |

Data derived from studies on pyrimidine-based boron complexes for OLEDs, demonstrating their inherent photophysical properties. nih.gov

Application in Organic Light-Emitting Devices (OLEDs)

The development of efficient and stable materials for Organic Light-Emitting Devices (OLEDs) is a major focus of materials science. Heterocyclic compounds, including pyrimidines, are frequently incorporated into the molecular design of OLED materials to tune their electronic properties and enhance device performance. uniss.it Boron-containing compounds have also emerged as a promising class of materials, particularly for enabling Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to OLEDs with very high internal quantum efficiencies. nih.gov

Research has demonstrated that azaheterocycle-based boron complexes, including those with a pyrimidine core, can function as efficient emitters in OLEDs. nih.gov In these designs, the pyrimidine unit acts as part of a chelating ligand system for the boron atom, creating a rigid structure with desirable photophysical and electronic properties. The strategic placement of electron-donating and electron-accepting groups on the molecule allows for the tuning of the emission color and the optimization of charge transport and recombination within the device.

While this compound itself is a building block rather than a final emitter, its structure provides a clear blueprint for the synthesis of advanced OLED materials. The dichloropyrimidine core can be functionalized via Suzuki coupling at the boronic acid position and nucleophilic substitution at the chloro positions to construct sophisticated emitter molecules. The performance of an OLED incorporating a pyrimidine-based boron complex is detailed in the table below, underscoring the potential of this material class.

| Device Parameter | Value |

| Emitter | Pyrimidine-Boron Complex 1c |

| Max. External Quantum Efficiency (EQEmax) | 9.7% |

| Max. Current Efficiency (ηc,max) | 25.2 cd/A |

| Max. Power Efficiency (ηp,max) | 14.3 lm/W |

| Electroluminescence Max (λEL, nm) | 588 |

| CIE Coordinates (x, y) | (0.53, 0.46) |

Performance data for a TADF-based OLED using a pyrimidine-based boron complex emitter. nih.gov

Supramolecular Chemistry and Crystal Engineering with Boronic Acids

Hydrogen Bonding Interactions in Solid-State Architectures

Boronic acids are well-regarded as versatile building blocks in supramolecular chemistry due to the strong and directional nature of the hydrogen bonds they can form. Typically, arylboronic acids self-assemble in the solid state to form characteristic hydrogen-bonded dimers. These dimers are created through the interaction of the hydroxyl groups of the boronic acid moieties.

Boron-Nitrogen (B←N) Coordination in Crystalline Materials

A significant interaction in the crystal engineering of boronic acids, particularly those containing nitrogen heterocycles, is the formation of a dative bond between the boron atom and a nitrogen atom (B←N). The boron atom in a boronic acid is electron-deficient and can act as a Lewis acid, while the nitrogen atoms in the pyrimidine (B1678525) ring are potential Lewis bases.

In the case of 2,4-Dichloropyrimidine-5-boronic acid, the presence of two nitrogen atoms within the pyrimidine ring presents the possibility of intramolecular or intermolecular B←N coordination. The formation of such a bond would have a profound impact on the geometry of the molecule and the resulting crystal packing. This coordination can lead to the formation of extended supramolecular structures. A comprehensive structural analysis, for which data is not currently available, would be required to confirm the presence and nature of any B←N interactions in the solid state of this compound.

π∙∙∙π Interactions in Self-Assembly Processes

The pyrimidine ring in this compound is an aromatic system capable of engaging in π∙∙∙π stacking interactions. These non-covalent interactions are crucial in the self-assembly of aromatic molecules, influencing their packing in the solid state and the stability of the resulting supramolecular structures.

The electron-deficient nature of the pyrimidine ring, enhanced by the presence of two chlorine atoms, would likely favor stacking interactions with electron-rich aromatic systems if co-crystallized. In a pure crystalline form of this compound, offset or slipped-parallel stacking arrangements would be expected to minimize electrostatic repulsion. The interplay between hydrogen bonding and π∙∙∙π interactions would dictate the final three-dimensional architecture. Without crystallographic data, any discussion of specific stacking distances or geometries remains speculative.

Exploitation of Boronic Acid Motifs in Supramolecular Catalysis (Solid State)

The use of boronic acids in solid-state supramolecular catalysis is an emerging area of research. The ability of boronic acids to form reversible covalent bonds and participate in specific non-covalent interactions makes them attractive for organizing reactants in a crystalline matrix, thereby facilitating chemical reactions.

While there are reports of other boronic acids being used to template [2+2] photodimerization reactions in the solid state, there is currently no available information on the application of this compound in this context. The combination of a reactive boronic acid group and a photochemically relevant pyrimidine core could, in principle, allow this molecule to act as a template or a catalyst in solid-state reactions. However, dedicated research would be needed to explore this potential.

Advanced Spectroscopic and Structural Characterization in Research on Pyrimidine Boronic Acid Derivatives

Elucidation of Molecular Structures via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and potential interactions of pyrimidine-boronic acid derivatives.

In a representative crystal structure of a pyrimidine-5-boronic acid derivative, (2-benzyl-oxy-pyrimidin-5-yl)boronic acid, the boronic acid group was observed to be nearly coplanar with the pyrimidine (B1678525) ring. A key feature is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the boronic acid moieties of adjacent molecules. These dimers are further linked into chains and layers by additional hydrogen bonds and stacking interactions, demonstrating the critical role of non-covalent forces in defining the solid-state architecture. core.ac.uk This structural information is vital for designing materials with specific packing properties or for understanding how these molecules might interact with biological targets. acs.org

Table 1: Representative Crystallographic Interaction Data for a Pyrimidine-Boronic Acid Derivative

| Interaction Type | Description | Significance |

|---|---|---|

| O-H···O Hydrogen Bonds | Forms centrosymmetric dimers between boronic acid groups of adjacent molecules. | Primary interaction driving the formation of predictable supramolecular structures. |

| O-H···N Hydrogen Bonds | Links dimers into extended chains via interaction with pyrimidine nitrogen atoms. | Contributes to the stability and dimensionality of the crystal lattice. |

| π–π Stacking | Interactions between parallel pyrimidine rings of adjacent dimers. | Influences crystal packing density and electronic properties of the solid material. |

Advanced NMR Spectroscopic Techniques for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For derivatives of 2,4-Dichloropyrimidine-5-boronic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule. The chemical shifts (δ) and coupling constants (J) of the pyrimidine ring protons are highly sensitive to the nature and position of substituents. chemicalbook.com For instance, the proton at the C6 position of a 2,4-dichloro-substituted pyrimidine ring would appear as a distinct singlet in a specific region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the pyrimidine ring are indicative of their electronic environment; carbons attached to electronegative chlorine atoms, for example, will be significantly shifted downfield.

Advanced 2D NMR techniques are employed for unequivocal assignment of all signals, especially in complex derivatives. nih.govcdnsciencepub.com

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for connecting different fragments of a molecule and confirming the position of substituents that lack protons, such as the chloro and boronic acid groups.

Together, these NMR techniques allow for complete structural assignment and are also crucial for assessing the purity of synthetic samples.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines

| Nucleus | Position/Type | Typical Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Pyrimidine Ring Protons | 7.0 - 9.5 | Electronegativity and position of substituents (e.g., Cl, B(OH)₂). chemicalbook.comnih.gov |

| ¹³C | C-Cl | 155 - 165 | Direct attachment to highly electronegative chlorine. nih.gov |

| ¹³C | C-H (Pyrimidine) | 110 - 160 | Position within the heterocyclic ring and influence of adjacent N atoms. nih.gov |